(R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine
Description
Properties
IUPAC Name |
5-nitro-N-[(1R)-1-phenylethyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(9-14-13)16(17)18/h2-10H,1H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKMWGKBCDCUDX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463783 | |
| Record name | (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64138-65-4 | |
| Record name | (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration of 2-Aminopyridine to 5-Nitro-2-aminopyridine
The initial step in the synthesis involves the nitration of 2-aminopyridine to yield 5-nitro-2-aminopyridine, a key intermediate for subsequent amination with the chiral amine.
- Reagents: 2-Aminopyridine, concentrated nitric acid (65%), concentrated sulfuric acid (98%)
- Solvent: Organic solvents such as methylene dichloride, ethylene dichloride, or their mixtures
- Equipment: Microchannel flow reactor with dual pumps for precise reagent flow control
- Conditions: Temperature maintained between 20–60 °C (optimal at 35 °C), atmospheric pressure
- Reaction Time: Approximately 35 seconds residence time in microreactor
- Purification: pH adjustment with ammoniacal liquor to ~8, cooling crystallization at 0 °C, filtration, chemical washing with hydrochloric acid, and vacuum drying
| Step | Description | Parameters |
|---|---|---|
| S1 | Preparation of Reaction Solution I: Dissolve 2-aminopyridine in organic solvent | 100–300 g 2-aminopyridine, 200–900 mL solvent |
| S2 | Preparation of Reaction Solution II: Mix concentrated nitric and sulfuric acids | Nitric acid 65%, sulfuric acid 98%, ratio 1:5 to 1:9 |
| S3 | Nitration in microreactor by pumping solutions I and II | Flow rates: 40–60 mL/min for solution I, adjusted for II to maintain 1.1 equivalence; Temp: 35 °C; Pressure: 0 MPa |
- High yield with short reaction time
- Enhanced safety due to microreactor use
- Environmentally friendly and cost-effective compared to traditional batch nitration
- Product: Yellow solid 5-nitro-2-aminopyridine after purification
This method is detailed in CN104447522A and represents a modern, scalable approach to nitration with precise control over reaction parameters.
Amination with (R)-(+)-alpha-Methylbenzylamine to Form Target Compound
The chiral amine (R)-(+)-alpha-methylbenzylamine is introduced to the 5-nitro-2-aminopyridine intermediate to form (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine via nucleophilic substitution or condensation.
- The amination step requires stereochemical control to maintain the (R)-configuration.
- Use of enantiomerically pure (R)-(+)-alpha-methylbenzylamine ensures optical purity.
- Reaction conditions typically involve mild heating and an appropriate solvent to facilitate nucleophilic attack on the pyridine ring.
While direct detailed synthetic protocols specific to this amination are less frequently published, related literature on nitropyridine derivatives indicates that:
- Aminolysis of nitropyridone derivatives with primary amines proceeds efficiently under mild conditions.
- The reaction may proceed via ring transformation mechanisms, especially when starting from dinitropyridone substrates, as reported in nucleophilic ring transformation studies.
- The use of solvents such as ethanol or methanol and mild bases or acid scavengers can improve yield and selectivity.
Alternative Synthesis Routes via Three-Component Ring Transformation
An advanced synthetic strategy involves three-component ring transformation (TCRT) of dinitropyridone with ketones and nitrogen sources to obtain nitropyridines structurally related to the target compound.
- Dinitropyridone acts as an electrophilic substrate.
- Reaction with ketones and ammonia or ammonium acetate leads to ring transformation, forming nitropyridines.
- The process involves formation of bicyclic intermediates and elimination of nitroacetamide, resulting in aromatic nitropyridines.
This method offers a versatile approach to synthesize various nitropyridine derivatives, potentially adaptable for preparing this compound by selecting appropriate ketones and chiral amines.
Purification and Crystal Growth
Following synthesis, purification is critical for obtaining high-purity this compound suitable for applications.
- Crystallization: Controlled cooling crystallization from appropriate solvents yields high-quality crystals.
- Seed Crystal Preparation: Techniques for growing large, defect-free single crystals have been developed, which are essential for optical and electronic applications.
- Purity Assessment: X-ray diffraction topography and other analytical methods confirm crystal quality and defect density.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alpha-methylbenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alpha-methylbenzylamine in ethanol or methanol with a base catalyst.
Major Products Formed
Oxidation: Formation of nitro-substituted pyridine derivatives.
Reduction: Formation of amino-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a pyridine ring substituted with a nitro group at the 5-position and an alpha-methylbenzylamino group at the 2-position. Its molecular formula is C_{13}H_{14}N_{2}O_{2}, with a molecular weight of approximately 243.27 g/mol. The presence of both nitro and amino functional groups enhances its electronic properties, making it suitable for various applications.
Nonlinear Optical Applications
One of the primary applications of (R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine is in nonlinear optics. Nonlinear optical materials are crucial for developing devices such as frequency doublers, optical switches, and modulators.
Case Study: Crystallization and Optical Properties
- Research has shown that this compound can form large single crystals suitable for optical applications. The growth conditions and crystallization techniques have been optimized to enhance the quality of the crystals, which exhibit desirable nonlinear optical properties .
-
Data Table: Optical Properties of Crystals
Property Value Crystal System Monoclinic Nonlinear Coefficient High (specific values needed) Transparency Range UV to visible spectrum
Pharmaceutical Research
The chirality of this compound suggests that it may interact differently with biological systems compared to its (S)-enantiomer. This property is particularly important in drug development, where enantiomers can exhibit vastly different pharmacological effects.
Potential Pharmacological Effects
- Preliminary studies indicate that this compound may have interactions with specific receptors or enzymes, influencing pharmacological outcomes . Further investigations are necessary to elucidate these mechanisms.
-
Data Table: Biological Activity Studies
Study Focus Findings Receptor Interaction Potential binding observed Enzyme Inhibition Preliminary results suggest activity
Synthesis and Purification Techniques
The synthesis of this compound typically involves nucleophilic substitution reactions, where enantiopure alpha-methylbenzylamine reacts with 2-chloro-5-nitropyridine. This process can be optimized for yield and purity through various chromatographic techniques .
Synthesis Method Overview
- Starting Materials :
- 2-Chloro-5-nitropyridine
- Enantiopure alpha-methylbenzylamine
- Reaction Type : Nucleophilic substitution
- Purification Method : Chromatography
Mechanism of Action
The mechanism of action of ®-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the alpha-methylbenzylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Enantiomeric Pair: (S)-(−)-2-(α-Methylbenzylamino)-5-nitropyridine
The S-enantiomer (CAS: 87749-28-8) shares the same molecular formula and weight as the R-enantiomer but differs in optical rotation and biological activity. Key differences include:
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Optical Rotation | (+) rotation | (−) rotation |
| Hazards | No known hazards | Skin/eye irritant |
| Synthetic Utility | Chiral resolving agent | Limited reported applications |
The S-enantiomer is classified as a skin/eye irritant under GHS guidelines, requiring stricter handling protocols compared to the R-form . Both enantiomers are structurally identical but exhibit divergent interactions in chiral environments, making the R-form more prevalent in asymmetric synthesis .
Structural Analogs: Nitro-Substituted Pyridine Derivatives
5-Nitro-N-(1-phenylethyl)pyridin-2-amine
This compound (CAS: 84249-39-8) is a positional isomer with a nitro group at the 5-position and a phenylethylamino substituent at the 2-position. Differences include:
Ranitidine-Related Compounds
Ranitidine impurities such as ranitidine nitroacetamide and ranitidine diamine hemifumarate share nitro-aromatic motifs but differ in functional groups:
These ranitidine analogs are pharmacologically relevant but lack the chiral benzylamino moiety critical for the target compound’s stereoselective applications .
Physicochemical Comparison Table
Biological Activity
(R)-(+)-2-(alpha-Methylbenzylamino)-5-nitropyridine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 234.26 g/mol
- Structure : The compound features a pyridine ring substituted with a nitro group and an amino group that is further substituted with an alpha-methylbenzyl moiety.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial protein synthesis and cell wall integrity.
2. Neuropharmacological Effects
The compound has also been evaluated for its effects on the central nervous system . It acts as a modulator of neurotransmitter systems, particularly through interactions with NMDA receptors, which are crucial in synaptic plasticity and memory function. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy :
- Neuroprotective Properties :
- Mechanistic Studies :
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What are the recommended synthesis and purification methods for (R)-(+)-2-(α-methylbenzylamino)-5-nitropyridine to ensure high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving chiral precursors. For example, refluxing a nitropyridine derivative with (R)-α-methylbenzylamine under basic conditions (e.g., K₂CO₃ in ethanol) facilitates amine coupling . Purification typically involves column chromatography (e.g., CH₂Cl₂/hexane gradients) followed by recrystallization from ethanol to achieve >98% enantiomeric excess. Chiral HPLC or polarimetry should validate purity .
Q. What safety protocols are critical when handling this compound, given its potential as a skin/eye irritant?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact. Use fume hoods to avoid inhalation of aerosols. In case of skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, irrigate with saline solution for 15 minutes and seek medical attention . Store in tightly sealed containers at room temperature, away from oxidizers . Note discrepancies in SDS: TCI America classifies it as a skin/eye irritant, while Combi-Blocks reports insufficient data .
Q. Which spectroscopic techniques are most effective for structural and enantiomeric characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ confirms regiochemistry (e.g., aromatic proton splitting patterns).
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., nitro stretches at ~1520 cm⁻¹, amine N-H at ~3300 cm⁻¹) .
- Chiral Analysis : Circular Dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column) verifies enantiopurity .
Advanced Research Questions
Q. How can oriented single-crystal spectroscopic methods elucidate electron-phonon coupling in this compound?
- Methodological Answer : Oriented single-crystal IR, Raman, and terahertz (THz) spectroscopy quantify optical phonon modes. For example:
- THz Spectroscopy : Measures low-frequency lattice vibrations (<100 cm⁻¹) linked to charge transfer interactions .
- Polarized Raman : Identifies anisotropic phonon contributions by aligning the crystal’s principal axis with laser polarization .
- Data Interpretation : Compare experimental phonon densities of states (DOS) with DFT calculations to model electron-phonon coupling strengths .
Q. What methodologies optimize its use as a chiral ligand in Cu-catalyzed asymmetric reactions?
- Methodological Answer :
- Ligand Design : Modify steric/electronic properties by introducing electron-withdrawing groups (e.g., nitro) to enhance metal coordination .
- Reaction Optimization : Screen solvents (e.g., THF vs. toluene), Cu salts (e.g., CuOTf), and temperatures to maximize enantioselectivity in nitroaldol reactions. Monitor progress via GC-MS or chiral HPLC .
- Mechanistic Analysis : Use X-ray crystallography of Cu-ligand complexes to correlate geometry with catalytic activity .
Q. What experimental parameters are critical when using this compound as a MALDI-MS matrix for small molecule analysis?
- Methodological Answer :
- Matrix Preparation : Dissolve in acetone (10 mg/mL) and mix 1:1 with analyte (e.g., phospholipids) on a stainless-steel target .
- Laser Energy : Adjust to 337 nm (N₂ laser) with low fluence (~50 μJ/pulse) to minimize fragmentation.
- Data Calibration : Use internal standards (e.g., PEG oligomers) to resolve m/z < 1000 Da. Validate reproducibility across triplicate runs .
Data Contradictions and Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
